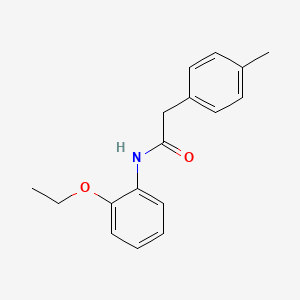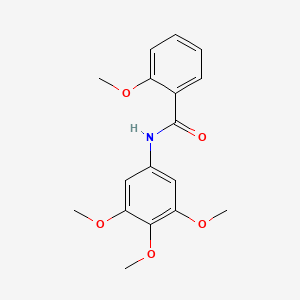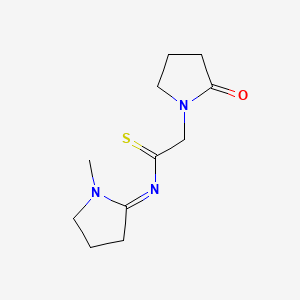![molecular formula C11H10N2OS B5713957 7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5713957.png)
7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole, also known as MTI-101, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MTI-101 belongs to the class of thiazoloindole derivatives, which have shown promising results in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
The exact mechanism of action of 7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole is not fully understood. However, it has been proposed that this compound exerts its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. In addition, this compound has been shown to modulate the expression of various genes involved in cancer progression, including the genes encoding for p53, Bcl-2, and NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines and chemokines. Moreover, this compound has been shown to reduce oxidative stress and inflammation in the brain, thereby exerting neuroprotective effects. In addition, this compound has been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development.
实验室实验的优点和局限性
7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole has several advantages for lab experiments. It is easy to synthesize, has low toxicity, and has high selectivity towards cancer cells. Moreover, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, this compound also has some limitations for lab experiments. It is relatively new, and its exact mechanism of action is not fully understood. Moreover, more research is needed to determine its efficacy and safety in vivo.
未来方向
There are several future directions for 7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole research. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in other diseases, such as inflammation and neurodegenerative disorders. Moreover, more research is needed to determine the efficacy and safety of this compound in animal models and clinical trials. Finally, the development of more potent and selective analogs of this compound may lead to the discovery of new drugs with improved therapeutic properties.
合成方法
7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole can be synthesized by a one-pot reaction of 2-aminobenzothiazole and 2-bromo-4-methylphenol in the presence of a copper catalyst. The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, followed by an oxidative coupling reaction. The final product is obtained after purification by column chromatography and recrystallization.
科学研究应用
7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and neuroprotective effects. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-6-12-10-8-5-7(14-2)3-4-9(8)13-11(10)15-6/h3-5,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWOFNYNNLZZOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)NC3=C2C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B5713884.png)
![ethyl 4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]-1-piperidinecarboxylate](/img/structure/B5713891.png)


![4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)(methyl)amino]phenol](/img/structure/B5713911.png)
![4-methyl-6,7,8,9-tetrahydro[1]benzothieno[2,3-d]tetrazolo[1,5-a]pyrimidin-10(4H)-one](/img/structure/B5713916.png)

![N-{2-[(2-phenylacetyl)amino]phenyl}butanamide](/img/structure/B5713923.png)
![3-[1-(2-ethoxy-2-oxoethyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5713940.png)
![2-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5713946.png)


